4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
Description
4-({[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic small molecule characterized by a benzamide core linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 4-fluorophenyl group (Figure 1).
Properties
IUPAC Name |
4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-5-1-12(2-6-13)18-22-15(10-25-18)9-16(23)21-14-7-3-11(4-8-14)17(20)24/h1-8,10H,9H2,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCLHLVYRZBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as a starting material.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as pyridine.
Chemical Reactions Analysis
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Br) : The 4-fluorophenyl group in 4-({[2-(4-fluorophenyl)...})benzamide and 9b enhances metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions .
- Solubility Modifiers (e.g., piperazine in ) : Piperazine derivatives improve aqueous solubility, addressing a common limitation of thiazole-based compounds .
Antimicrobial Activity
- Hydrazone-Thiazole Derivatives () : Compounds with MIC values of 0.39–0.78 µM against Staphylococcus aureus highlight the importance of the thiazole-acetamide backbone in disrupting bacterial membranes .
- 9c () : The 4-bromophenyl analog exhibits superior activity compared to 4-fluorophenyl derivatives, likely due to increased lipophilicity enhancing membrane penetration .
Enzyme Inhibition
- GSK1570606A () : Demonstrates potent inhibition of Mycobacterium tuberculosis PanK (IC₅₀ = 1.2 µM), outperforming simpler benzamide-thiazole analogs lacking heteroaromatic substituents .
- Docking Studies () : 9b and related fluorophenyl-thiazole derivatives show strong binding to α-glucosidase, a target for diabetes therapy, with binding energies comparable to acarbose .
Physicochemical and Structural Insights
- NMR Challenges () : Fluorine atoms and aromatic proton coupling in 4-fluorophenyl-benzamide derivatives complicate spectral analysis, necessitating advanced techniques like 2D NMR for unambiguous assignment .
- Thermal Stability: The melting point of 9b (218–220°C) suggests higher crystalline stability compared to non-fluorinated analogs (e.g., 9d with 4-methylphenyl, MP = 195–197°C) .
Biological Activity
4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a thiazole derivative notable for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound's structure features a 4-fluorophenyl group linked to a thiazole ring, which is further connected to an acetylamino group and a benzamide moiety. The unique combination of functional groups suggests potential interactions with various biological targets.
Chemical Structure
The compound can be represented by the following IUPAC name:
IUPAC Name: 4-[[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Molecular Formula: C18H14FN3O2S
Molecular Weight: 357.39 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity. For example, it could inhibit specific kinases or histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation.
- Pathways Involved: Interaction with molecular targets can influence pathways such as signal transduction, gene expression, and metabolic processes. This modulation can lead to apoptosis in cancer cells or inhibition of bacterial growth.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF7 | TBD | Cell cycle arrest at G2/M phase |
Antibacterial and Antifungal Activity
Thiazole derivatives are also known for their antibacterial and antifungal properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
-
Anticancer Activity Study:
A study published in Cancer Research evaluated the effects of thiazole derivatives on HepG2 cells. The results indicated that these compounds induced apoptosis and arrested the cell cycle at the G2/M phase, demonstrating their potential as anticancer agents. -
Antibacterial Efficacy:
Another research article focused on the antibacterial properties of thiazole derivatives against various pathogens. The study reported significant inhibition of bacterial growth at low concentrations, suggesting that these compounds could be developed into novel antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide, and how can purity be validated?
- Methodology : The synthesis typically involves coupling 2-(4-fluorophenyl)-1,3-thiazol-4-ylacetic acid with 4-aminobenzamide via carbodiimide-mediated amidation (e.g., using EDC or DCC). Reaction conditions require inert atmospheres (N₂/Ar) to prevent oxidation, with solvents like DMF or dichloromethane and temperatures between 0–25°C .
- Validation : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. Thin-layer chromatography (TLC) with UV visualization monitors intermediate steps .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodology : Initial screening includes:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives for HDACs) .
- Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Controls : Include positive controls (e.g., vorinostat for HDACs) and solvent-only negative controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog synthesis : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) or the benzamide moiety (e.g., introduce methyl/methoxy substituents) .
- Biological testing : Compare analogs in dose-response assays (e.g., HDAC3 inhibition) and computational docking (e.g., AutoDock Vina) to correlate substituents with binding affinity .
- Data Analysis : Use multivariate regression to identify critical substituents contributing to potency .
Q. How can conflicting data on its enzyme inhibition potency across studies be resolved?
- Troubleshooting :
- Assay standardization : Ensure consistent substrate concentrations (e.g., 10 µM acetylated peptide for HDACs) and buffer pH (8.0 for HDAC3) .
- Compound stability : Verify solubility (use DMSO stock solutions ≤0.1% v/v) and pre-incubate compounds to rule out degradation via LC-MS .
- Cross-validation : Replicate assays in independent labs using identical protocols .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodology :
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using Schrödinger Phase) to screen against databases like ChEMBL .
- Molecular dynamics (MD) : Simulate binding to unintended targets (e.g., cytochrome P450 enzymes) with GROMACS to assess interaction stability .
- Validation : Validate predictions with in vitro cytochrome inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
